Tri-n-propyltin acetate

描述

Contextualization within Organotin Compound Classes

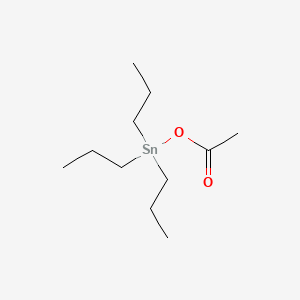

Tri-n-propyltin acetate (B1210297) is an organotin compound, a class of chemical compounds containing at least one covalent bond between tin and a carbon atom. researchgate.net These compounds are generally classified based on the number of organic groups attached to the tin atom, leading to mono-, di-, tri-, and tetraorganotin categories (RSnX3, R2SnX2, R3SnX, and R4Sn, respectively). researchgate.net Tri-n-propyltin acetate, with its three n-propyl groups and one acetate group bonded to the central tin atom, falls into the triorganotin (R3SnX) class. researchgate.netechemi.com

The nature of the organic group (R) and the anionic group (X) determines the compound's properties and applications. Within the triorganotin class, the biological activity is significantly influenced by the length of the alkyl chains. uu.nl Compounds with shorter alkyl chains, such as trimethyltin (B158744) and triethyltin (B1234975) derivatives, are noted for their high toxicity to mammals and insects, respectively. researchgate.net As the alkyl chain length increases to propyl and butyl, the compounds, including this compound and the widely studied tributyltin (TBT) derivatives, exhibit potent fungicidal and bactericidal properties. researchgate.netuu.nl The toxicity generally decreases as the alkyl chain becomes even longer, with trioctyltin compounds being essentially nontoxic. uu.nl The anionic 'X' group, in this case, acetate, generally has less influence on the compound's fundamental biological activity unless it is biologically active itself or affects the compound's transport and solubility. researchgate.netuu.nl

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3267-78-5 nih.gov |

| Molecular Formula | C₁₁H₂₄O₂Sn nih.gov |

| Molecular Weight | 307.02 g/mol nih.gov |

| IUPAC Name | tripropylstannyl acetate nih.gov |

| Vapor Pressure | 0.007 mmHg at 25°C lookchem.com |

| Sensitivities | Moisture Sensitive lookchem.com |

Academic Significance and Research Trajectory of this compound

The academic and research interest in this compound stems primarily from its potent biocidal properties, a characteristic feature of many triorganotin compounds. uu.nl Early research, pioneered by scientists like Van der Kerk and Luijten, identified the powerful bactericidal and fungicidal capabilities of tripropyltin (B15187550), tributyltin, and triphenyltin (B1233371) compounds. uu.nl This discovery propelled these compounds into various industrial applications, including wood preservation and as antifouling agents in marine paints to prevent the growth of organisms on ship hulls. uu.nllookchem.com

Consequently, a significant portion of the research trajectory has been dedicated to evaluating its effectiveness and comparing it with other biocides. For instance, studies have investigated its molluscicidal properties, comparing its efficacy against snails like Australorbis grabratus and Biomphalaria glabrata with related compounds such as tri-n-butyltin acetate and tri-n-phenyltin acetate. dtic.mil

The widespread use of such effective biocides led to a second major wave of research focusing on their environmental fate, persistence, and ecotoxicology. researchgate.net The high toxicity of triorganotins to non-target aquatic organisms became a significant concern, leading to extensive studies and eventual regulation and restriction of their use in applications like marine antifouling coatings. lookchem.comresearchgate.net Research in this area investigates degradation pathways, bioavailability, and bioconcentration in aquatic ecosystems. researchgate.net Studies have shown that while triorganotins can be degraded by biotic and abiotic processes, their persistence and toxicity have lasting environmental effects. researchgate.net

Interdisciplinary Relevance in Contemporary Chemical Science

The study of this compound extends across several scientific disciplines, highlighting its interdisciplinary relevance.

Materials Science: In the plastics industry, organotin compounds, including this compound, have been utilized as heat stabilizers for chlorinated polymers like polyvinyl chloride (PVC). lookchem.comsemanticscholar.org They function by preventing thermal degradation during processing, thereby enhancing the durability and performance of the final plastic product. lookchem.comsemanticscholar.org Research in this area focuses on the mechanism of stabilization and the development of effective stabilizer formulations.

Catalysis: this compound serves as a catalyst in various organic reactions. lookchem.com Its applications include use in esterification and transesterification processes. google.com Organotin compounds are also known to catalyze the formation of polyurethane foams and silicone elastomers. semanticscholar.org The catalytic activity is a key area of research, exploring reaction mechanisms and the development of more efficient catalytic systems. googleapis.comepo.org

Environmental Science and Toxicology: Due to its history as a biocide, this compound is a compound of significant interest in environmental science. lookchem.com Research investigates its distribution in water and sediment, its potential for bioaccumulation in organisms, and its long-term effects on aquatic life. dtic.milresearchgate.netfrontiersin.org Furthermore, toxicological studies at the molecular level explore its mechanism of action. For example, research using the yeast Saccharomyces cerevisiae has examined how tri-n-propyltin compounds interact with cellular components like the PDR5 multidrug resistance transporter, providing insights into chemical specificity and cellular defense mechanisms. nih.gov

属性

IUPAC Name |

tripropylstannyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7.C2H4O2.Sn/c3*1-3-2;1-2(3)4;/h3*1,3H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBFRYCHYLHPSU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Sn](CCC)(CCC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186344 | |

| Record name | Stannane, acetoxytripropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3267-78-5 | |

| Record name | Tripropylstannyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3267-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripropyltin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003267785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, acetoxytripropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripropyltin acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPROPYLTIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8C870403H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Characterization of Tri N Propyltin Acetate

Synthetic Routes for Tri-n-propyltin Acetate (B1210297) and Analogous Organopropyltin Compounds

The synthesis of tri-n-propyltin acetate and related organopropyltin compounds can be achieved through several established methodologies. These routes often involve the initial formation of tri-n-propyltin halides, which then serve as versatile precursors. The principal synthetic strategies include direct synthesis, ligand exchange reactions, transmetallation, and catalyzed redistribution reactions.

Direct Synthesis Approaches

The direct synthesis method, a cornerstone of industrial organotin production, typically involves the reaction of metallic tin with an alkyl halide. For propyltin compounds, this would entail reacting tin metal with a propyl halide (e.g., propyl chloride or bromide). This reaction generally produces a mixture of diorganotin dihalides and monoorganotin trihalides, with the former being the major product. The reaction can be represented as:

Sn + 2 R-X → R₂SnX₂ (where R = n-propyl, X = Halide)

To facilitate this reaction, catalysts are often employed. Systems such as combinations of metal halides and oxygenated solvents have been found to be effective. The resulting di-n-propyltin dihalide can then be converted to the desired tri-n-propyltin derivatives through further reactions, such as a redistribution reaction with tetra-n-propyltin.

Ligand Exchange Reactions and Transmetallation

Ligand Exchange Reactions are a common and straightforward method for preparing this compound from a corresponding tri-n-propyltin halide. This process involves the replacement of the halide ligand with an acetate group. The reaction is typically carried out by treating the tri-n-propyltin halide with an acetate salt, such as sodium acetate or silver acetate. The driving force for this reaction is often the precipitation of the resulting inorganic salt (e.g., sodium chloride).

R₃Sn-X + M-OAc → R₃Sn-OAc + M-X (where R = n-propyl, X = Halide, M = Metal cation like Na⁺, Ag⁺, OAc = Acetate)

This method is highly efficient for generating a wide variety of organotin carboxylates from readily available organotin halides.

Transmetallation offers another versatile route to form the crucial carbon-tin bond. This process involves the reaction of a tin halide, such as tin tetrachloride (SnCl₄), with a more reactive organometallic reagent. For the synthesis of propyltin compounds, a propyl-magnesium halide (a Grignard reagent) or a propyl-lithium reagent is commonly used. nih.govillinois.edu The stoichiometry of the reactants controls the degree of alkylation. To obtain a tetrapropyltin precursor, four equivalents of the organometallic reagent are used. illinois.edu

SnCl₄ + 4 CH₃CH₂CH₂-MgBr → (CH₃CH₂CH₂)₄Sn + 4 MgBrCl

The resulting tetra-n-propyltin can then be used in redistribution reactions to produce the desired tri-n-propyltin halide precursor. illinois.edu

Catalyzed Redistribution Reactions of Organotin Halides

Redistribution reactions, often referred to as Kocheshkov redistribution, are fundamental in organotin chemistry for producing specific organotin halides from tetraorganotins and tin tetrahalides. rsc.org To synthesize tri-n-propyltin chloride, for example, tetra-n-propyltin is reacted with tin tetrachloride in a 3:1 molar ratio.

3 R₄Sn + SnCl₄ → 4 R₃SnCl (where R = n-propyl)

These reactions often require heat and may be accelerated by the presence of a Lewis acid catalyst. rsc.orgmsu.edu The resulting tri-n-propyltin halide is the immediate precursor for synthesizing this compound via the ligand exchange reaction described previously. Careful control of the stoichiometry is crucial to maximize the yield of the desired triorganotin halide and minimize the formation of di- and mono-organotin byproducts. rsc.org

Spectroscopic and Diffraction-Based Structural Elucidation

The precise molecular structure and bonding characteristics of this compound are determined using a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful for elucidation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton), ¹³C, and ¹¹⁹Sn, within a molecule. For organotin compounds, ¹H and ¹³C NMR spectra are essential for confirming the identity and structure of the organic groups attached to the tin atom.

The expected ¹H NMR signals for this compound are detailed in the table below, with chemical shifts estimated based on data from analogous compounds like n-propyl acetate and general principles of NMR spectroscopy. The protons on the α-carbon (closest to the tin atom) are expected to show coupling to the magnetic tin isotopes (¹¹⁷Sn and ¹¹⁹Sn), which can appear as satellite peaks flanking the main signal.

| Assignment | Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Acetate | -OC(O)CH₃ | ~2.0 - 2.1 | Singlet (s) |

| α-Methylene | Sn-CH₂-CH₂-CH₃ | ~1.0 - 1.3 | Triplet (t) |

| β-Methylene | Sn-CH₂-CH₂-CH₃ | ~1.5 - 1.7 | Sextet (sext) |

| γ-Methyl | Sn-CH₂-CH₂-CH₃ | ~0.9 - 1.0 | Triplet (t) |

¹³C NMR Spectroscopic Analysis

The carbon atoms of the three equivalent n-propyl groups give rise to a set of signals. The carbon alpha to the tin atom (Sn-CH₂-CH₂-CH₃) is the most deshielded of the propyl carbons due to the electropositive nature of tin and typically appears in the range of 15-25 ppm. The beta (Sn-CH₂-CH₂-CH₃) and gamma (Sn-CH₂-CH₂-CH₃) carbons resonate at higher fields, generally between 10-20 ppm. The acetate ligand exhibits two characteristic signals: the carbonyl carbon (C=O) at a significantly downfield shift, typically in the range of 170-180 ppm, and the methyl carbon (-CH₃) at a much higher field, usually between 20-30 ppm. openstax.orgoregonstate.eduwisc.edu

The coupling between the ¹¹⁹Sn and ¹¹⁷Sn isotopes and the carbon atoms provides further structural information. The one-bond coupling constant, ¹J(¹¹⁹Sn-¹³C), for the alpha-carbon of the propyl group is particularly informative about the s-character of the Sn-C bond and the coordination number of the tin atom.

Table 1: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Chemical Shift (ppm) |

| Sn-C H₂-CH₂-CH₃ | 15-25 |

| Sn-CH₂-C H₂-CH₃ | 10-20 |

| Sn-CH₂-CH₂-C H₃ | 10-20 |

| O-C(=O)-C H₃ | 20-30 |

| O-C (=O)-CH₃ | 170-180 |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Multinuclear NMR (e.g., ¹¹⁹Sn NMR) for Tin Coordination Environment

¹¹⁹Sn NMR spectroscopy is a powerful tool for directly probing the environment around the tin nucleus. The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number of the tin atom, the nature of the substituents, and the geometry of the complex. The chemical shift range for tin compounds is vast, spanning over 2000 ppm. northwestern.eduhuji.ac.il

For triorganotin carboxylates like this compound, the ¹¹⁹Sn chemical shift can distinguish between a four-coordinate tetrahedral geometry in solution (monomeric species) and a five- or six-coordinate environment in the solid state or in coordinating solvents (polymeric or solvated species). In a non-coordinating solvent, where a monomeric tetrahedral structure is likely, the ¹¹⁹Sn chemical shift is expected to be in the range of approximately +80 to +140 ppm relative to tetramethyltin. In the solid state or in the presence of coordinating solvents, a shift to a higher field (more shielded) is indicative of an increase in coordination number. For instance, five-coordinate trigonal bipyramidal structures in related triorganotin carboxylates show ¹¹⁹Sn chemical shifts in the range of -100 to -200 ppm. nih.govresearchgate.net

Furthermore, the magnitude of the one-bond tin-carbon coupling constant, ¹J(¹¹⁹Sn-¹³C), observed in the ¹³C NMR spectrum, is correlated with the coordination number of the tin atom. For four-coordinate trialkyltin compounds, ¹J(¹¹⁹Sn-¹³C) values are typically in the range of 300-400 Hz. An increase in the coordination number to five or six generally leads to a larger coupling constant. rsc.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Coordination Modes

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in this compound and elucidating the coordination mode of the acetate ligand. The most diagnostic vibrational bands are those of the carboxylate group (COO).

The positions of the asymmetric (νₐₛ(COO)) and symmetric (νₛ(COO)) stretching vibrations of the carboxylate group are particularly sensitive to its coordination mode. The difference between these two frequencies, Δν = νₐₛ(COO) - νₛ(COO), can be used to distinguish between monodentate, bidentate chelating, and bidentate bridging coordination.

Monodentate coordination: In this mode, one oxygen atom of the acetate group is coordinated to the tin atom. This results in a larger separation between the asymmetric and symmetric stretching frequencies, with Δν typically greater than 200 cm⁻¹.

Bidentate chelating coordination: Here, both oxygen atoms of the acetate group coordinate to the same tin atom. This leads to a smaller Δν value, generally less than 150 cm⁻¹.

Bidentate bridging coordination: In this case, the acetate ligand bridges two different tin atoms. The Δν value for this mode is intermediate, typically in the range of 150-200 cm⁻¹.

For this compound, the νₐₛ(COO) band is expected in the region of 1550-1650 cm⁻¹, while the νₛ(COO) band appears around 1350-1450 cm⁻¹. The observed Δν value provides strong evidence for the coordination behavior of the acetate ligand, which is often a bridging mode in the solid state for similar triorganotin carboxylates. researchgate.netresearchgate.net Other characteristic bands in the FTIR spectrum include the C-H stretching vibrations of the propyl groups around 2850-2960 cm⁻¹ and the Sn-C and Sn-O stretching vibrations at lower frequencies, typically below 600 cm⁻¹. nih.govresearchgate.net

Table 2: Correlation of Carboxylate Stretching Frequencies with Coordination Mode

| Coordination Mode | Δν (νₐₛ - νₛ) (cm⁻¹) |

| Ionic | < 150 |

| Bidentate Chelating | < 150 |

| Bidentate Bridging | 150 - 200 |

| Monodentate | > 200 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, techniques such as electron ionization (EI) or electrospray ionization (ESI) can be employed.

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight, although in some cases, this peak may be weak or absent due to the lability of the tin-acetate bond. creative-proteomics.comchemguide.co.uk The isotopic pattern of the molecular ion and fragment ions containing tin is a characteristic feature, as tin has several naturally occurring isotopes.

The fragmentation of this compound typically proceeds through the cleavage of the tin-carbon and tin-oxygen bonds. Common fragmentation pathways include:

Loss of a propyl radical (•C₃H₇): This would result in a prominent fragment ion at [M - 43]⁺.

Loss of an acetate radical (•CH₃COO): This leads to the formation of the tri-n-propyltin cation, [(n-Pr)₃Sn]⁺.

Stepwise loss of propylene (B89431) (C₃H₆) via a rearrangement process: This can lead to a series of fragment ions with successively lower masses.

Cleavage of the acetate group: A fragment corresponding to the acetyl cation [CH₃CO]⁺ at m/z 43 is also possible. ajgreenchem.comlibretexts.orglibretexts.org

The analysis of these fragmentation patterns allows for the confirmation of the molecular structure and the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structural Determination (Applicable to related organotins)

While a specific crystal structure for this compound may not be readily available in the literature, the solid-state structures of closely related triorganotin carboxylates have been extensively studied by single-crystal X-ray diffraction. These studies provide a strong basis for predicting the solid-state structure of this compound. nih.gov

Typically, triorganotin carboxylates, including triphenyltin (B1233371) and other trialkyltin derivatives, adopt a polymeric chain structure in the solid state. nih.gov In these structures, the carboxylate ligand acts as a bridging ligand, coordinating to two adjacent tin atoms. This bridging coordination leads to a pentacoordinated environment around each tin atom, which adopts a trigonal bipyramidal geometry. The three alkyl (or aryl) groups occupy the equatorial positions, while the oxygen atoms from two different bridging carboxylate ligands occupy the axial positions. This arrangement results in the formation of one-dimensional polymeric chains. nih.govnih.gov The Sn-O bond lengths in the axial positions are typically longer than a normal covalent bond, indicating a weaker coordination interaction.

Therefore, it is highly probable that this compound also exists as a one-dimensional coordination polymer in the solid state, with bridging acetate groups and five-coordinate tin centers in a trigonal bipyramidal geometry.

Characterization of Purity and Stoichiometry

The purity and stoichiometry of a synthesized batch of this compound are critical for its reliable use in any application. A combination of analytical techniques is employed to ensure the compound is free from starting materials, byproducts, and other impurities, and that its elemental composition matches the theoretical values.

Elemental Analysis: This is a fundamental technique for determining the weight percentages of carbon, hydrogen, and sometimes tin in the compound. The experimentally determined percentages are compared with the calculated values based on the molecular formula C₁₁H₂₄O₂Sn. A close agreement between the experimental and calculated values is a strong indicator of the compound's purity and correct stoichiometry.

Gas Chromatography (GC): Gas chromatography is a powerful technique for separating and quantifying the components of a volatile mixture. nih.govacs.orgysi.com For the analysis of this compound, the compound is typically derivatized to a more volatile form before injection into the GC system. The retention time of the derivatized compound is a characteristic property that can be used for its identification. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for a quantitative assessment of its purity. The absence of significant impurity peaks in the chromatogram indicates a high degree of purity. alsglobal.se

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy can also be used to assess purity. The presence of any unexpected signals may indicate the presence of impurities. Integration of the proton signals in the ¹H NMR spectrum can be used to confirm the ratio of the propyl groups to the acetate group, thereby verifying the stoichiometry of the molecule.

By employing these complementary techniques, a comprehensive assessment of the purity and stoichiometry of this compound can be achieved, ensuring the quality and reliability of the compound for further studies and applications.

Coordination Chemistry and Solution Behavior of Tri N Propyltin Acetate

Hydrolysis Equilibria and Aqueous Speciation of Tri-n-propyltin(IV) Species

In aqueous solution, the tri-n-propyltin(IV) cation, derived from the dissociation of tri-n-propyltin acetate (B1210297), undergoes hydrolysis to form various hydroxylated species. The equilibrium between these species is highly dependent on the pH of the solution.

Identification of Hydroxylated Monomeric and Dimeric Species (e.g., [(C3H7)3SnOH], [(C3H7)3Sn(OH)2]-, [((C3H7)3Sn)2OH]+)

Potentiometric studies have been instrumental in identifying the specific hydroxylated species of tri-n-propyltin(IV) that form in solution. nih.gov Through these investigations, the formation of both monomeric and dimeric species has been confirmed. The primary monomeric species identified are tri-n-propyltin hydroxide (B78521), [(C3H7)3SnOH], and the dihydroxo species, [(C3H7)3Sn(OH)2]-. nih.gov In addition to these monomers, a dimeric species, the μ-hydroxo-bis(tri-n-propyltin(IV)) cation, [((C3H7)3Sn)2OH]+, has also been characterized. nih.gov The formation of these species is a result of the reaction of the tri-n-propyltin(IV) cation with water and hydroxide ions.

pH-Dependent Concentration Distribution Diagrams of Organotin Species

The relative concentrations of the different hydroxylated tri-n-propyltin(IV) species are directly influenced by the pH of the aqueous medium. Speciation diagrams, which plot the concentration of each species as a function of pH, can be generated from potentiometric titration data. nih.gov These diagrams illustrate that at lower pH values, the aquated tri-n-propyltin(IV) cation is the predominant species. As the pH increases, the concentration of the hydroxylated monomeric species, [(C3H7)3SnOH], begins to rise. With a further increase in pH, the dihydroxo species, [(C3H7)3Sn(OH)2]-, and the dimeric species, [((C3H7)3Sn)2OH]+, become more prevalent. The precise pH ranges over which each species dominates are determined by their respective hydrolysis constants. nih.gov

Complex Formation with Biologically Relevant Ligands

The tri-n-propyltin(IV) cation readily interacts with a variety of biologically significant ligands, including amino acids, peptides, and nucleic acid constituents. The nature and stability of the resulting complexes are key to understanding the biological activity of this organotin compound.

Interaction with Amino Acids and Peptides: Stoichiometry and Stability Constants

Tri-n-propyltin(IV) forms complexes with amino acids and peptides, and the stoichiometry of these complexes has been investigated. With amino acids, both 1:1 and 1:2 (metal:ligand) complexes have been observed. nih.gov Peptides, on the other hand, have been found to form 1:1 complexes with tri-n-propyltin(IV). nih.gov In addition to the simple complexes, deprotonated amide species are also formed with peptides. nih.gov The stability of these complexes can be quantified by their formation constants, which are determined experimentally.

Table 1: Stoichiometry of Tri-n-propyltin(IV) Complexes with Amino Acids and Peptides

| Ligand Type | Stoichiometry (Metal:Ligand) |

|---|---|

| Amino Acids | 1:1, 1:2 |

Binding to Nucleic Acid Constituents and Model DNA Fragments

The interaction of tri-n-propyltin(IV) with the building blocks of nucleic acids has also been explored. Studies with DNA constituents have revealed the formation of both 1:1 and 1:2 complexes. nih.gov The binding of the organotin moiety to these molecules is a critical aspect of its potential genotoxicity. The specific binding sites on the nucleic acid constituents and the stability of the resulting complexes are important factors in determining the biological consequences of this interaction.

Role of Ligand Functional Groups in Coordination to the Tin Center

The functional groups present on the biological ligands play a crucial role in the coordination to the tri-n-propyltin(IV) center. For amino acids and peptides, the primary binding sites are the amino and carboxylate groups. nih.gov The nitrogen atom of the amino group and the oxygen atoms of the carboxylate group act as donor atoms, forming coordinate bonds with the tin atom. In the case of nucleic acid constituents, the nitrogen atoms within the heterocyclic bases and the phosphate (B84403) oxygen atoms are potential coordination sites. The specific functional groups involved in binding dictate the geometry and stability of the resulting organotin complexes. nih.gov

Thermodynamics and Kinetics of Complexation Reactions

The thermodynamic stability and kinetic lability of complexes involving the tri-n-propyltin(IV) cation are fundamental to its coordination chemistry. These parameters dictate the extent and rate of complex formation and ligand exchange in solution.

The interaction of the tri-n-propyltin(IV) cation (TPT) with various bioligands has been investigated in a 50% v/v dioxane/water mixture to determine the stability of the resulting complexes. nih.gov In this mixed solvent system, the tri-n-propyltin moiety undergoes hydrolysis, forming species such as [(C₃H₇)₃SnOH], [(C₃H₇)₃Sn(OH)₂]⁻, and [((C₃H₇)₃Sn)₂OH]⁺. nih.gov The complexation reactions with bioligands, including amino acids, peptides, and DNA constituents, have been studied potentiometrically. nih.gov

The stability of the formed complexes is quantified by stepwise formation constants (log K). These constants provide insight into the equilibrium of the complexation reactions. For instance, amino acids and DNA constituents have been found to form both 1:1 and 1:2 complexes with the tri-n-propyltin(IV) cation. Peptides, on the other hand, typically form 1:1 complexes and can also form deprotonated amide species. nih.gov

The stepwise formation constants for the interaction of tri-n-propyltin(IV) with a selection of bioligands are presented in the following tables. The data was determined at 25 °C and an ionic strength of 0.1 M in a 50% v/v dioxane/water mixture. nih.gov

Table 1: Stepwise Formation Constants of Tri-n-propyltin(IV) Complexes with Amino Acids nih.gov

| Ligand | log K(TPT + H₂L) | log K(TPT + HL) | log K(TPT + L) | log K(TPT(L) + L) |

|---|---|---|---|---|

| Glycine | - | 10.95 | 6.41 | 5.44 |

| α-Alanine | - | 11.08 | 6.45 | 5.31 |

| Valine | - | 11.01 | 6.42 | 5.43 |

| Phenylalanine | - | 10.59 | 6.32 | 5.14 |

| Methionine | - | 10.45 | 6.25 | 5.02 |

Table 2: Stepwise Formation Constants of Tri-n-propyltin(IV) Complexes with Peptides nih.gov

| Ligand | log K(TPT + H₂L) | log K(TPT + HL) | log K(TPT + L) |

|---|---|---|---|

| Glycylglycine | 11.66 | 7.97 | 3.72 |

Table 3: Stepwise Formation Constants of Tri-n-propyltin(IV) Complexes with DNA Constituents nih.gov

| Ligand | log K(TPT + HL) | log K(TPT + L) | log K(TPT(L) + L) |

|---|---|---|---|

| Uracil | - | 6.21 | 5.11 |

| Thymine | - | 6.82 | 5.63 |

| Cytidine | 11.69 | 3.59 | - |

Ligand displacement reactions in coordinated complexes are fundamental to their reactivity and involve the substitution of one ligand by another. The mechanisms of these reactions in organotin compounds, including tri-n-propyltin acetate, can generally be described as associative, dissociative, or interchange pathways. In an associative mechanism, the incoming ligand first binds to the tin center, forming a higher-coordinate intermediate, followed by the departure of the leaving group. Conversely, a dissociative mechanism involves the initial departure of a ligand to form a lower-coordinate intermediate, which is then attacked by the incoming ligand. The interchange mechanism involves a concerted process where the incoming ligand enters and the leaving group departs simultaneously.

The reactivity of the tin center in tri-n-propyltin compounds is influenced by the nature of the ligands already coordinated. For instance, the presence of electron-withdrawing groups can increase the Lewis acidity of the tin atom, making it more susceptible to nucleophilic attack and favoring an associative pathway. The solvent can also play a crucial role, potentially acting as a competing ligand and influencing the reaction mechanism and rate. While these general principles apply, specific kinetic studies and mechanistic investigations for displacement reactions involving this compound are not extensively detailed in the available literature.

Intramolecular and Intermolecular Donor-Acceptor Interactions Involving the Tin Center

The tin atom in this compound acts as a Lewis acid, capable of accepting electron density from donor atoms. This donor-acceptor interaction is central to its coordination chemistry. The acetate group itself contains oxygen atoms that can act as intramolecular donors to the tin center. In the solid state, organotin carboxylates often exhibit polymeric structures where the carboxylate group bridges two tin atoms, leading to an increase in the coordination number of the tin from four to five or even six.

In solution, this compound can engage in intermolecular donor-acceptor interactions with solvent molecules or other Lewis bases present. The strength of these interactions depends on the donor strength of the ligand and the Lewis acidity of the tri-n-propyltin cation. The three n-propyl groups, being electron-donating, reduce the Lewis acidity of the tin center compared to inorganic tin(IV) compounds. However, the tin atom still retains sufficient electrophilic character to interact with a variety of donor ligands.

These interactions can be studied using various spectroscopic techniques, such as NMR spectroscopy, where changes in chemical shifts upon coordination can provide evidence for the formation of donor-acceptor complexes. Computational studies can also offer insights into the electronic structure and the nature of the bonding in these adducts, quantifying the extent of charge transfer from the donor to the tin acceptor. The geometry around the tin atom in such adducts is often distorted from tetrahedral to a trigonal bipyramidal or even octahedral arrangement, reflecting the increased coordination number resulting from these donor-acceptor interactions.

Advanced Analytical Methodologies for Tri N Propyltin Acetate Quantification and Speciation

Chromatographic Separation Techniques for Organotin Analysis

Chromatography is the cornerstone of organotin analysis, providing the necessary separation of different organotin species from each other and from matrix interferences. Both gas and liquid chromatography are widely used, each coupled with highly sensitive and selective detectors.

Gas chromatography is a preferred technique for the analysis of volatile and thermally stable compounds. However, most organotin compounds, including tri-n-propyltin acetate (B1210297), have low volatility and require a derivatization step to convert them into more volatile forms suitable for GC analysis. This typically involves alkylation or hydridization.

The Pulsed Flame Photometric Detector (PFPD) is a highly sensitive and selective detector for the analysis of organotin compounds. It offers excellent sensitivity for tin and is characterized by good long-term stability due to the self-cleaning mechanism of its combustion zone. The PFPD is considered one of the most sensitive tin-selective GC detectors.

In a typical GC-PFPD setup for organotin analysis, the compounds are first derivatized, commonly with sodium tetraethylborate (NaBEt4), and then extracted into an organic solvent like hexane (B92381) before injection into the GC system. Optimization of both the GC conditions (injector temperature, oven temperature program) and the PFPD settings (gate delay, gate width, detector temperature) is critical for achieving optimal separation and detection. For tin analysis, a specific filter (BG12) is used to achieve the best sensitivity.

Table 1: Example GC-PFPD Operating Conditions for Organotin Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| Injector Temperature | Optimized for specific analytes |

| Oven Program | Ramped to achieve separation |

| Pulsed Flame Photometric Detector | |

| Detector Temperature | Optimized for tin detection |

| Gate Delay | ~4 msec |

| Gate Width | 2-3 msec |

| Filter | BG12 (sulfur filter) |

This table is generated based on data from multiple sources.

Mass spectrometry (MS) coupled with GC provides high selectivity and sensitivity, allowing for both quantification and structural confirmation of the analytes. The gas chromatograph separates the derivatized organotin compounds, which are then ionized and detected by the mass spectrometer.

GC-MS: In this configuration, the mass spectrometer scans a range of mass-to-charge ratios (m/z) or monitors specific ions (Selected Ion Monitoring, SIM) characteristic of the target analytes. Electron ionization (EI) is a common ionization technique, though it can lead to extensive fragmentation, which is useful for library matching but may result in a weak or absent molecular ion.

GC-MS/MS: Tandem mass spectrometry (GC-MS/MS) enhances selectivity by performing two stages of mass analysis. A specific parent ion is selected in the first stage, fragmented, and then a specific product ion is monitored in the second stage. This technique is particularly useful for complex matrices as it significantly reduces background noise.

GC-HRMS: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the detected ions. This high degree of certainty is invaluable for the identification of unknown compounds and for distinguishing between isobaric interferences.

GC-ICPMS: Gas chromatography coupled with inductively coupled plasma mass spectrometry is a powerful technique for elemental speciation. The GC separates the different organotin compounds, and the ICP-MS detects the tin element with very high sensitivity and selectivity, allowing for the quantification of each tin-containing species.

Table 2: Comparison of GC-MS Techniques for Organotin Analysis

| Technique | Principle | Advantages |

|---|---|---|

| GC-MS | Separates compounds by GC and detects by mass analysis. | Good sensitivity and specificity, widely available. |

| GC-MS/MS | Two stages of mass analysis for enhanced selectivity. | Excellent for complex matrices, reduces interferences. |

| GC-HRMS | Provides highly accurate mass measurements. | High confidence in identification, elemental composition determination. |

| GC-ICPMS | GC separation followed by elemental detection with ICP-MS. | Extremely high sensitivity for tin, excellent for speciation. |

This table is a summary of capabilities of different GC-MS techniques.

Liquid chromatography (LC) offers a significant advantage over GC for organotin analysis as it often does not require a derivatization step. This simplifies sample preparation and reduces the risk of analyte loss or contamination. LC-MS/MS has emerged as a preferred technique due to its high selectivity, sensitivity, and shorter analysis times.

In LC-MS/MS, the separation of organotin compounds is typically achieved using reversed-phase chromatography. The separated analytes are then ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before entering the tandem mass spectrometer. The use of stable isotope-labeled internal standards is recommended to ensure accurate quantification. The high selectivity of LC-MS/MS allows for the separation of the analyte of interest from matrix components and isobaric interferences that cannot be differentiated by the mass spectrometer alone.

Table 3: Key Features of LC-MS/MS for Organotin Analysis

| Feature | Description |

|---|---|

| Sample Preparation | Simplified due to the elimination of the derivatization step. |

| Selectivity | High selectivity from both the chromatographic separation and the tandem mass spectrometric detection. |

| Sensitivity | Capable of detecting organotin compounds at very low concentrations. |

| Run Time | Generally shorter compared to traditional GC methods. |

This table highlights the advantages of LC-MS/MS for the analysis of organotin compounds.

Gas Chromatography (GC) Coupled with Specialized Detectors

Sample Preparation and Preconcentration Strategies

Effective sample preparation is a critical step in the analytical workflow for the determination of tri-n-propyltin acetate. The goal is to extract the target analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

Solvent extraction is a widely used technique for isolating organotin compounds from various sample matrices. The choice of solvent and extraction technique depends on the nature of the sample and the target analyte.

Commonly used solvent extraction techniques include:

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of the extraction depends on the partition coefficient of the analyte.

Solid-Liquid Extraction (SLE): For solid samples, such as sediments or biological tissues, the analyte is extracted using an appropriate solvent. Techniques like Soxhlet extraction, shaking, or homogenization are employed to facilitate the extraction process. Anhydrous sodium sulfate (B86663) is often added to biological samples to remove water before homogenization with a non-polar solvent.

Solid-Phase Extraction (SPE): SPE is a popular cleanup and preconcentration technique that involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent.

Accelerated Solvent Extraction (ASE): ASE is a pressurized fluid extraction technique that uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.

The choice of solvent is crucial for achieving high extraction efficiency. Non-polar solvents like hexane, toluene, and dichloromethane (B109758) are often used for the extraction of organotin compounds. For LC-MS/MS analysis, solvents such as acetonitrile (B52724) are commonly used for extraction.

Table 4: Overview of Solvent Extraction Techniques for Organotin Analysis

| Technique | Principle | Common Solvents |

|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquids. | Hexane, Dichloromethane |

| Solid-Liquid Extraction (SLE) | Extraction of analyte from a solid matrix using a solvent. | Hexane, Toluene, Ethanol |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution. | Methanol, Acetonitrile |

| Accelerated Solvent Extraction (ASE) | Extraction using solvents at elevated temperature and pressure. | Various organic solvents |

This table summarizes common solvent extraction techniques and associated solvents.

Solid Phase Extraction (SPE) for Aqueous Samples

Solid Phase Extraction (SPE) is a widely utilized technique for the isolation and pre-concentration of organic analytes, including organotin compounds like this compound, from aqueous matrices. This method serves as a robust alternative to traditional liquid-liquid extraction (LLE), offering several advantages such as reduced solvent consumption, minimized formation of emulsions, and the potential for automation. The procedure involves passing the aqueous sample through a cartridge or disk containing a solid adsorbent (the stationary phase).

The general SPE process consists of four key steps:

Conditioning: The sorbent is wetted with a solvent, typically a water-miscible organic solvent like methanol, followed by reagent water to prepare the stationary phase for sample interaction.

Sample Loading: The aqueous sample is passed through the conditioned sorbent. Target analytes, such as this compound, are retained on the sorbent material through hydrophobic, polar, or ion-exchange interactions, while the bulk of the sample matrix passes through.

Washing: Interfering compounds that may have been retained on the sorbent are removed by washing with a specific solvent that does not elute the analytes of interest.

Elution: The retained analytes are recovered from the sorbent by passing a small volume of a strong elution solvent through the cartridge or disk.

The resulting eluate is a cleaner, more concentrated solution of the target analytes, ready for subsequent chromatographic analysis. On-line SPE systems can be directly coupled with analytical instruments like liquid chromatography/mass spectrometry (LC/MS), which streamlines the process, reduces potential matrix effects, and enhances detection sensitivity for trace-level analysis of organotins in water.

Stir Bar Sorptive Extraction (SBSE)

Stir Bar Sorptive Extraction (SBSE) is a highly efficient, solventless sample preparation technique for the extraction and enrichment of organic compounds from aqueous samples. It is based on the principle of sorption, where analytes partition from the sample matrix into a stationary phase coated onto a magnetic stir bar. The most common stationary phase is polydimethylsiloxane (B3030410) (PDMS), a non-polar polymer.

The SBSE device is a magnetic stir bar enclosed in glass and coated with a relatively thick film (0.5–1 mm) of PDMS. This configuration provides a significantly larger volume of extraction phase compared to other microextraction techniques like solid-phase microextraction (SPME), resulting in a higher extraction capacity and improved recovery for analytes.

The extraction process is straightforward: the SBSE stir bar is placed into the aqueous sample and stirred for a defined period (e.g., 30-120 minutes). During stirring, organic analytes, including this compound, are sorbed onto the PDMS coating until an equilibrium is reached. After extraction, the stir bar is removed, dried, and the analytes are desorbed for analysis. Desorption can be performed thermally by heating the stir bar in a thermal desorption unit, which is ideal for volatile and semi-volatile compounds being analyzed by gas chromatography (GC). Alternatively, liquid desorption using a small volume of a suitable solvent can be employed, which allows for the analysis of thermolabile compounds via high-performance liquid chromatography (HPLC).

Derivatization Techniques for Volatilization (e.g., ethylation)

For the analysis of non-volatile or poorly volatile organotin compounds like this compound by gas chromatography (GC), a derivatization step is essential. This chemical modification process converts the polar, low-volatility analytes into more volatile and thermally stable derivatives suitable for GC separation and detection.

A common derivatization strategy for organotin compounds is alkylation, particularly ethylation. In this process, a reagent such as sodium tetraethylborate (NaBEt₄) is added to the sample extract. The reagent reacts with the organotin cations to replace the anionic group (e.g., acetate) with an ethyl group. This reaction transforms the ionic or polar tri-n-propyltin species into a volatile tetra-substituted derivative, tri-n-propylethyltin. This derivative exhibits excellent chromatographic properties, allowing for sensitive and specific determination by GC, often coupled with a mass spectrometer (MS) or a flame photometric detector (FPD). This in situ alkylation can be effectively combined with extraction techniques like SBSE.

Method Validation and Quality Control Parameters

Method validation is critical to ensure that an analytical procedure is reliable, accurate, and suitable for its intended purpose. For the quantification of this compound, key validation parameters are established to define the performance and limitations of the chosen methodology.

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Linearity demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by a regression coefficient (r²) of at least 0.99.

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable precision. It is often determined as the concentration that yields a signal-to-noise ratio of 3:1.

Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. It is commonly established at a signal-to-noise ratio of 10:1.

The following table presents typical performance data for the analysis of related organotin compounds using advanced analytical techniques.

Method Performance Characteristics for Organotin Analysis

| Parameter | Technique | Value | Analyte(s) | Source |

|---|---|---|---|---|

| Linearity Range | On-line SPE-LC/MS | 0.1 - 30 µg L⁻¹ | TBT & TPhT | |

| LOD | On-line SPE-LC/MS | 0.02 µg L⁻¹ | TBT & TPhT | |

| LOQ | LC-MS/MS | 0.5 - 0.8 mg L⁻¹ | General |

Precision, Accuracy, and Recovery Assessments

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies on spiked samples.

Recovery is the percentage of the true amount of an analyte that is detected by the analytical method after the complete sample preparation and analysis process.

The following table summarizes typical precision, accuracy, and recovery data for organotin analysis.

Precision, Accuracy, and Recovery Data for Organotin Analysis

| Parameter | Technique | Value | Analyte(s) | Source |

|---|---|---|---|---|

| Recovery | On-line SPE-LC/MS | 81.0% - 101.9% | TBT & TPhT | |

| Precision (RSD) | On-line SPE-LC/MS | 5.0% - 13.1% | TBT & TPhT | |

| Accuracy | LC-MS/MS | 95.4% - 102.5% | General | |

| Precision (RSD) | LC-MS/MS | < 8.3% | General |

Utilization of Tri-n-propyltin Chloride as a Surrogate Standard in Environmental Analysis

In environmental analysis, a surrogate standard is a compound that is chemically similar to the target analytes but is not expected to be present in the actual samples. It is added to every sample, blank, and calibration standard in a known amount before any sample preparation steps. The primary purpose of a surrogate is to monitor the performance of the analytical method for each specific sample by tracking the recovery of the standard.

Tri-n-propyltin chloride is frequently used as a surrogate standard for the analysis of other organotin compounds. Its chemical properties are representative of the broader class of organotins, but it is not typically a target analyte in most environmental monitoring programs. By measuring the recovery of tri-n-propyltin chloride, analysts can estimate the efficiency of the extraction, cleanup, and derivatization steps and correct the final results of the target analytes for any losses that may have occurred during the process. This practice is a crucial component of quality control, ensuring the reliability and accuracy of the reported environmental data.

Speciation Analysis of Organotin Compounds in Complex Matrices

Speciation analysis involves the separation and quantification of individual organotin compounds from a sample. This is critical because the biological and toxicological effects of organotins are highly dependent on the number and nature of the organic groups attached to the tin atom. For instance, trisubstituted organotins like tributyltin (TBT) and triphenyltin (B1233371) (TPT) are generally more toxic than their di- and mono-substituted counterparts.

The analytical workflow for organotin speciation in complex matrices such as sediment, water, and biota typically involves several key steps: extraction, derivatization (for gas chromatography-based methods), and instrumental analysis. nist.gov The choice of methodology often depends on the matrix, the concentration levels of the analytes, and the specific organotin compounds of interest.

Commonly employed analytical techniques for the speciation of organotin compounds include:

Gas Chromatography (GC) coupled with various detectors. Due to the low volatility of many organotin compounds, a derivatization step is often required to convert them into more volatile forms. researchgate.net This can be achieved using reagents like sodium tetraethylborate or Grignard reagents. researchgate.net Detectors used with GC include Flame Photometric Detector (FPD), Mass Spectrometry (MS), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS). cpachem.com GC-ICP-MS, in particular, offers high sensitivity and selectivity by using tin's specific isotopes for detection, which minimizes matrix interferences. bam.de

Liquid Chromatography (LC) , especially High-Performance Liquid Chromatography (HPLC), is another powerful separation technique. A significant advantage of LC-based methods is that derivatization is often not required, simplifying sample preparation. researchgate.netsciex.com HPLC is commonly interfaced with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) or tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective detection. sciex.comacademie-sciences.fr

To ensure the accuracy of quantification, an internal standard, such as Tri-n-propyltin (TPrT), is often added to the sample at the beginning of the analytical procedure. This helps to correct for any loss of the target analyte during sample preparation and analysis.

Table 1: Advanced Analytical Methodologies for Organotin Speciation

| Analytical Technique | Principle | Sample Matrix Examples | Key Advantages |

|---|---|---|---|

| GC-ICP-MS | Gas chromatographic separation followed by inductively coupled plasma mass spectrometry detection. | Sediment, Biota, Water | High sensitivity and selectivity, isotope-specific detection minimizes interferences. bam.de |

| HPLC-ICP-MS | High-performance liquid chromatographic separation coupled with inductively coupled plasma mass spectrometry detection. | Water, Environmental Samples | No derivatization required, suitable for a wide range of organotin compounds. researchgate.netacademie-sciences.fr |

| GC-MS/MS | Gas chromatography with tandem mass spectrometry, offering high selectivity and sensitivity. | Sediment | Can be used for the analysis of underivatized organotin compounds. cpachem.com |

| LC-MS/MS | Liquid chromatography coupled to tandem mass spectrometry. | Food, Water, Textiles | Simplifies sample preparation and shortens run times compared to GC methods. sciex.com |

Interlaboratory Calibration Studies and Proficiency Testing

To ensure the reliability and comparability of data generated by different laboratories, participation in interlaboratory calibration studies and proficiency testing (PT) schemes is essential. These programs are a cornerstone of laboratory quality assurance and are often a requirement for accreditation under standards such as ISO/IEC 17025. researchgate.net

A key component of these studies is the use of Certified Reference Materials (CRMs). CRMs are homogeneous and stable materials with one or more certified property values, which are accompanied by a certificate. They are used to calibrate instruments and to validate analytical methods. For organotin analysis, several CRMs have been developed, particularly for environmental matrices like sediment and biota. For example, the National Metrology Institute of Japan (NMIJ) has developed a marine sediment CRM, NMIJ CRM 7306-a, with certified values for various butyltin and phenyltin compounds. researchgate.net The accuracy of analytical procedures is often verified by analyzing such CRMs. researchgate.net

Table 2: Examples of Certified Reference Materials for Organotin Analysis

| CRM Identifier | Matrix | Certified Organotin Compounds | Certified Value (as Sn) |

|---|---|---|---|

| NMIJ CRM 7306-a | Marine Sediment | Tributyltin (TBT) | 44 ± 3 µg/kg |

| Dibutyltin (B87310) (DBT) | 51 ± 2 µg/kg | ||

| Monobutyltin (B1198712) (MBT) | 67 ± 3 µg/kg | ||

| Triphenyltin (TPhT) | 6.9 ± 1.2 µg/kg | ||

| Diphenyltin (DPhT) | 3.4 ± 1.2 µg/kg |

Data sourced from researchgate.net

Proficiency testing schemes provide a regular and objective way for laboratories to assess their analytical performance against their peers. Organizations such as the Institute for Interlaboratory Studies (iis) and AGLAE in France offer PT schemes for organotin compounds in various matrices, including textiles and water. bam.de The statistical analysis of PT results is typically performed according to international standards like ISO 13528. umweltbundesamt.at Participation in these schemes allows laboratories to demonstrate the validity of their results and to identify areas for improvement.

Studies on Biological Activity and Structure Activity Relationships of Tri N Propyltin Acetate

General Principles Governing Organotin Biological Activity Based on Alkyl Chain Length and Anionic Moiety

The biological activity of organotin compounds is fundamentally dictated by the number and nature of the organic groups covalently bonded to the tin (Sn) atom. A well-established principle is that the highest biological potency is typically found in triorganotin (IV) compounds with the general formula R₃SnX. The general order of activity is R₃SnX >> R₂SnX₂ > RSnX₃. lookchem.comoup.com

The nature of the alkyl (R) groups is a critical determinant of this activity. For tri-n-alkyltin acetates, the biological effect varies with the length of the alkyl chain, and the specific target organism. While methyltin compounds are often most active in insects and mammals, propyl and butyl derivatives generally exhibit the highest potency against fungi and certain bacteria. researchgate.net As the alkyl chain length increases beyond butyl, the toxicity and biological activity tend to decrease. lookchem.com

Conversely, the anionic moiety (X group), such as the acetate (B1210297) group in tri-n-propyltin acetate, generally exerts little influence on the compound's intrinsic biological activity. lookchem.comresearchgate.net While the anionic group can affect physicochemical properties like solubility, the primary biocidal and cytotoxic functions are attributed to the R₃Sn⁺ cation that forms upon hydrolysis. researchgate.net However, combining the organotin moiety with another biologically active ligand can sometimes lead to an enhanced or synergistic effect. lookchem.com

Investigations into Antimicrobial Activity

This compound is part of the trialkyltin family of compounds known for their potent biocide properties, including significant action against various fungi and bacteria. lookchem.com

Fungicidal Properties

Triorganotin compounds, particularly those with propyl and butyl groups, are recognized for their strong antifungal capabilities. researchgate.net They have been utilized in applications such as wood preservatives and agricultural fungicides. lookchem.com The mechanism of action is believed to involve the disruption of mitochondrial oxidative phosphorylation and interaction with essential cellular proteins. The fungicidal efficacy is primarily determined by the tripropyltin (B15187550) cation.

Table 1: Representative Antifungal Activity of Triorganotin Compounds (Note: The following data is for representative triorganotin compounds with functionalized carboxylates and serves to illustrate the typical potency of this class of chemicals.)

| Fungal Species | Compound Type | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Candida albicans | Tributyltin & Triphenyltin (B1233371) Derivatives | 0.55 - 1.17 | oup.com |

| Cryptococcus neoformans | Tributyltin & Triphenyltin Derivatives | 0.55 - 3.125 | oup.com |

| Trichosporon cutaneum | Tributyltin & Triphenyltin Derivatives | 0.25 - 0.55 | oup.com |

| Geotrichum candidum | Tributyltin & Triphenyltin Derivatives | 0.78 - 2.34 | oup.com |

Bactericidal Properties

The bactericidal properties of trialkyltins are also well-documented, with the activity spectrum influenced by the alkyl chain length. The activity against various microorganisms, excluding gram-negative bacteria, tends to increase with the number of carbon atoms in the alkyl chains. oup.com The lipophilicity of the compound plays a role in its ability to penetrate bacterial cell membranes. The effectiveness of these compounds can be influenced by the pH of the environment. oup.com

Research on Antitumoral Activity and Correlations with Physicochemical Parameters

Organotin(IV) compounds have garnered significant interest as potential anticancer agents, with triorganotin derivatives often demonstrating the highest cytotoxicity against various human cancer cell lines. oup.comwaocp.org These compounds are being explored as alternatives to platinum-based drugs due to their different mechanisms of action and potential to overcome resistance. oup.com

The antitumoral activity of organotins is strongly correlated with their physicochemical properties. Lipophilicity is a key parameter; increased lipophilicity can enhance the compound's ability to cross cellular membranes, thereby increasing its intracellular concentration and cytotoxic effect. oup.com The nature of the organic groups attached to the tin atom is a primary factor influencing this property. waocp.org Furthermore, the geometry of the complex and the coordination number of the tin atom are also considered important in determining the compound's cytotoxicity. researchgate.net

While specific IC₅₀ values for this compound were not found in the surveyed literature, the potent in vitro activity of related triorganotin compounds against common cancer cell lines like MCF-7 (breast adenocarcinoma) and HCT-116 (colon carcinoma) is well-established.

Table 2: Representative Cytotoxic Activity of Triorganotin Compounds against Human Cancer Cell Lines (Note: The IC₅₀ values presented are for various triorganotin derivatives to exemplify the antitumoral potential of this compound class.)

| Cancer Cell Line | Compound Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| MCF-7 (Breast Adenocarcinoma) | Chalcone-Dihydropyrimidone Hybrids | 4.7 - 14.6 | mdpi.com |

| HCT-116 (Colon Carcinoma) | Benzimidazole Derivatives | 16.18 - 28.54 (µg/mL) | waocp.org |

| A549 (Lung Carcinoma) | Hydroxyproline-based Macrocycles | 2.55 - 48.27 | nih.gov |

| PC-3 (Prostate Cancer) | TPT(IV) with Propionic Acid Derivatives | Data indicates high cytotoxicity | waocp.org |

Molecular and Cellular Mechanisms of Biological Action

The biological effects of this compound are a consequence of its interactions with a variety of essential biomolecules, leading to the disruption of critical cellular pathways.

Interactions with Essential Biomolecules (e.g., Nucleic Acids, Amino Acids, Carbohydrates)

Nucleic Acids: Unlike platinum-based anticancer drugs that typically form covalent cross-links with DNA, organotin compounds interact with DNA through non-covalent modes. researchgate.net Studies suggest that these compounds can bind to DNA via external groove binding or intercalation, where the molecule inserts itself between the base pairs of the DNA helix. nih.govmdpi.com Additionally, electrostatic interactions between the positively charged tin center and the negatively charged phosphate (B84403) backbone of DNA are believed to play a role in the binding process. researchgate.net This interaction can alter the conformation of DNA, ultimately interfering with processes like replication and transcription. researchgate.netresearchgate.net

Amino Acids: A primary mechanism of organotin toxicity involves their strong affinity for sulfur- and nitrogen-containing ligands within proteins. researchgate.net Triorganotins are known to interact with the sulfhydryl (-SH) groups of cysteine residues and the imidazole (B134444) moiety of histidine residues. researchgate.netmdpi.com By binding to these amino acids, which are often critical components of enzyme active sites or structural domains, organotin compounds can inhibit protein function, disrupt cellular signaling, and trigger pathways leading to cell death. researchgate.net

Carbohydrates: While direct interactions with simple carbohydrates are less characterized, research has shown that conjugating organotin compounds to carbohydrate-based scaffolds can enhance their biological properties. waocp.org Linking the organotin moiety to a sugar derivative, such as D-(+)-galacturonic acid, can improve water solubility and potentially facilitate cellular uptake, leading to increased cytotoxic activity against cancer cells. waocp.orgmdpi.com This strategy suggests that while carbohydrates themselves may not be the primary target, they can serve as effective delivery vehicles for the active organotin agent. mdpi.com

Interference with Key Cellular Enzymes and Metabolic Pathways (e.g., Lipooxygenase inhibition)

Trialkyltin compounds are recognized for their interaction with cellular enzymes, and evidence suggests they can inhibit the lipoxygenase (LOX) pathway. Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the formation of biologically active metabolites involved in inflammatory responses. mdpi.com

While studies have not focused exclusively on this compound, research on related compounds provides strong evidence for this mechanism. For instance, tri-n-butyltin has been shown to be a potent inhibitor of lipoxygenase from trout gills and soybeans. nih.gov The degree of inhibition is directly related to the number of alkyl groups attached to the tin atom, with the trialkylated form showing the greatest potency. nih.gov In one study, tri-n-butyltin demonstrated significantly higher inhibition of trout gill lipoxygenase compared to di-n-butyltin and n-butyltin. nih.gov This suggests that the tri-n-propyltin structure is also likely to be an effective inhibitor of LOX. The inhibition of LOX and the related cyclooxygenase-2 (COX-2) pathways has been identified as a potential strategy to protect against the neurotoxicity induced by other organotins like trimethyltin (B158744). mdpi.com This indicates that interference with the arachidonic acid metabolic pathways is a key biological activity of this class of compounds.

The table below summarizes the inhibitory effects of various butyltin compounds on trout gill lipoxygenase, illustrating the structure-activity relationship.

| Compound | Concentration Range (mM) | Inhibition Range (%) |

| Tri-n-butyltin | 0.044 - 0.19 | 8 - 100 |

| Di-n-butyltin | 0.1 - 0.27 | 17 - 39 |

| n-Butyltin | 1.2 - 3.6 | 26 - 43 |

Data sourced from a study on trout gill lipoxygenase. nih.gov

Inhibition of Mitochondrial ATP Synthesis

A primary mechanism of toxicity for triorganotin compounds is the inhibition of mitochondrial ATP synthesis. nih.gov These compounds disrupt the process of oxidative phosphorylation, which is the primary source of cellular energy in the form of ATP. patsnap.com

The inhibition of ATP synthesis by triorganotins occurs through at least two distinct mechanisms:

Direct Inhibition of ATP Synthase : Triorganotins bind directly to the F0 subunit of the ATP synthase enzyme complex. patsnap.com This binding action physically blocks the proton channel, preventing the flow of protons across the inner mitochondrial membrane that drives the synthesis of ATP from ADP and inorganic phosphate. nih.govpatsnap.com

This disruption of cellular energy metabolism is a critical factor in the toxicity of these compounds. nih.gov The inhibition of ATP synthase is considered a primary mode of action for both tributyltin and triphenyltin. nih.gov

Comparative Biological Activity within the Trialkyltin Acetate Series

The biological activity of trialkyltin compounds is highly dependent on the nature and length of the alkyl chains attached to the tin atom. While the anionic group (e.g., acetate or chloride) has minimal influence on the biological activity, the structure of the alkyl groups is a critical determinant of toxicity and the specific biological effects observed.

Studies comparing a series of trialkyltin compounds have revealed distinct patterns of toxicity based on the alkyl chain length:

Lower Homologs (Trimethyltin, Triethyltin) : These compounds are primarily neurotoxic. Trimethyltin is associated with neuronal degradation, while triethyltin (B1234975) causes cerebral edema. nih.gov

Intermediate Homologs (Tri-n-propyltin, Tri-n-butyltin) : These compounds are predominantly immunotoxic. Both tri-n-propyltin chloride and tri-n-butyltin chloride have been shown to cause a significant, dose-related reduction in the weight of the thymus, an essential organ for the immune system. nih.gov This atrophy is linked to the depletion of lymphocytes in the thymic cortex. nih.gov

Higher Homologs (Tri-n-hexyltin, Tri-n-octyltin) : These larger compounds are found to be only slightly toxic or non-toxic. nih.gov

The table below presents data from a comparative study on the effect of various trialkyltin chlorides on the thymus weight in male rats, highlighting the immunotoxicity of the intermediate homologs.

| Compound | Dietary Concentration (ppm) | Thymus Weight (% of Control) | Primary Toxic Effect |

| Trimethyltin Chloride | 15 | Not specified | Neurotoxic |

| Triethyltin Chloride | 15 | Not specified | Neurotoxic |

| Tri-n-propyltin Chloride | 150 | 53% | Immunotoxic |

| Tri-n-butyltin Chloride | 150 | 39% | Immunotoxic |

| Triphenyltin Chloride | 150 | 81% | Immunotoxic |

| Tri-n-hexyltin Chloride | 150 | Slight reduction | Slightly toxic |

| Tri-n-octyltin Chloride | Not specified | No effect | Non-toxic |

Data from a 2-week feeding study in male rats. nih.gov

This clear structure-activity relationship, where the intermediate alkyl chain length of propyl and butyl confers maximal immunotoxicity, underscores the specific toxicological profile of this compound within the broader class of triorganotin compounds.

Environmental Fate and Ecotoxicological Research of Tri N Propyltin Acetate

Environmental Distribution and Transport Mechanisms

The distribution and transport of Tri-n-propyltin acetate (B1210297) in the environment are governed by its physicochemical properties and interactions with environmental matrices such as soil, sediment, and water.

Detailed research specifically investigating the sorption and desorption dynamics of Tri-n-propyltin acetate in sediment and soil systems is limited. However, the behavior of other trialkyltin compounds, such as tributyltin (TBT), can provide some general insights. Organotin compounds tend to exhibit strong sorption to particulate matter, including sediments and soils. This affinity is largely influenced by the organic carbon content and the presence of clay minerals in the substrate.

The sorption process for organotin compounds is often characterized by high partition coefficients (Kd), indicating a preference for the solid phase over the aqueous phase. This strong binding to sediment and soil particles can significantly reduce the concentration of this compound in the water column, leading to its accumulation in benthic environments. Desorption is typically a slower process, suggesting that once bound, this compound may persist in these matrices for extended periods. The specific sorption and desorption coefficients for this compound, however, require dedicated empirical studies for accurate quantification.

Table 1: General Factors Influencing Sorption of Organotin Compounds

| Factor | Influence on Sorption |

| Organic Carbon Content | Higher organic carbon content generally leads to increased sorption due to hydrophobic interactions. |

| Clay Mineral Content | Clay surfaces can provide binding sites for organotin compounds, enhancing sorption. |

| pH | The pH of the surrounding water can affect the speciation of the organotin compound and the surface charge of the sorbent, thereby influencing sorption. |

| Salinity | Changes in salinity can alter the solubility and speciation of organotin compounds, which in turn can affect their sorption behavior. |

The bioavailability of this compound in aquatic and sediment ecosystems is a critical factor in determining its potential for toxic effects on organisms. Bioavailability refers to the fraction of the total chemical in the environment that is available for uptake by organisms. For organotin compounds, bioavailability is complex and influenced by a variety of environmental factors.

In the aquatic environment, the dissolved fraction of this compound is considered the most bioavailable. However, as previously mentioned, its strong tendency to sorb to suspended particles and sediment can reduce its concentration in the water column. Organisms can be exposed to this compound through direct uptake from the water, ingestion of contaminated sediment or food, and dermal contact.

Degradation Pathways and Environmental Transformation Processes

The persistence of this compound in the environment is determined by the rates of its degradation through various biotic and abiotic processes.

Biotic degradation, primarily through microbial metabolism, is a significant pathway for the breakdown of organotin compounds in the environment. Microorganisms, including bacteria and fungi, can sequentially dealkylate triorganotin compounds to less toxic di- and mono-organotin species, and ultimately to inorganic tin.

While specific studies on the microbial degradation of this compound are scarce, research on other trialkyltins, such as TBT, has shown that the rate of biodegradation is influenced by factors like temperature, oxygen availability, and the composition of the microbial community. Aerobic conditions generally favor more rapid degradation compared to anaerobic environments. The specific microbial consortia and enzymatic pathways responsible for the degradation of this compound remain an area for further investigation.

Abiotic degradation processes can also contribute to the transformation of this compound in the environment. These processes include photolysis (degradation by sunlight) and chemical hydrolysis (reaction with water).

Photolysis can be a significant degradation pathway for organotin compounds in the photic zone of aquatic environments. The ultraviolet (UV) component of sunlight can induce the cleavage of the tin-carbon bonds, leading to the formation of degradation products. The efficiency of photolysis is dependent on water clarity, depth, and the presence of photosensitizing substances.

Chemical hydrolysis of this compound can also occur, although it is generally considered to be a slower process under typical environmental pH conditions (pH 5-9). The acetate group is susceptible to hydrolysis, which would yield Tri-n-propyltin hydroxide (B78521). Further degradation via the cleavage of the propyl groups from the tin atom is a much slower process.